molecular formula C26H24N2O5S B2415744 methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114657-97-4

methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2415744
CAS No.: 1114657-97-4
M. Wt: 476.55
InChI Key: IGDHRSWFUYOGCB-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[2-(2-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-11-7-9-15-21(18)27-23(29)17-28-25(26(30)33-2)24(19-12-5-4-6-13-19)20-14-8-10-16-22(20)34(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDHRSWFUYOGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and therapeutic implications.

Compound Overview

The molecular formula of the compound is C26H24N2O5SC_{26}H_{24}N_{2}O_{5}S, with a molecular weight of 476.55 g/mol. It features a benzothiazine core, which is known for various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazine structure through cyclization and subsequent modifications to introduce the ethylphenylamino and carboxylate groups. The detailed synthesis pathways have been documented in various studies, highlighting the efficiency and yield of different synthetic routes.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazine compounds exhibit promising anticancer properties. For instance, research has shown that similar compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Benzothiazine derivatives have also been implicated in anti-inflammatory activity. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers in biological systems. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It can affect key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several case studies have investigated the efficacy of related benzothiazine derivatives:

StudyCompoundCell Line TestedOutcome
22eSK-Hep-1Moderate antiproliferative activity
4bMDA-MB-231Induced apoptosis and cell cycle arrest
Hydroxy derivativesNUGC-3Significant reduction in cell viability

These studies underscore the potential therapeutic applications of this compound in oncology and inflammatory diseases.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions starting from benzothiazine precursors. The structural characterization can be performed using techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry to confirm the molecular structure and purity.

Key Synthetic Steps:

  • Formation of Benzothiazine Core : The initial step involves the condensation of appropriate thiazine derivatives with substituted phenyl groups.
  • Functionalization : Subsequent steps often include alkylation or acylation reactions to introduce the ethylphenylamino and oxoethyl groups.
  • Final Esterification : The final product is obtained through esterification processes to yield the methyl ester form.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of benzothiazine derivatives. For example, compounds similar to methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds function by inhibiting bacterial peptide deformylase, an enzyme critical for bacterial protein synthesis .

Anti-inflammatory Effects

Research indicates that benzothiazine derivatives possess anti-inflammatory properties. Compounds in this class have been evaluated in carrageenan-induced edema models, demonstrating moderate analgesic effects and potential as anti-inflammatory agents . Comparative studies show that certain benzothiazines can outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam in specific assays .

Antitumor Activity

Some studies suggest that benzothiazine derivatives may exhibit antitumor properties. The mechanism involves modulation of cellular pathways related to cancer proliferation and apoptosis. Various derivatives have been tested for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation .

Drug Development

The unique structural features of methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine make it a candidate for further development into pharmaceutical agents targeting infections or inflammatory conditions. Its ability to selectively inhibit enzymes involved in disease processes positions it as a potential lead compound in drug discovery programs.

Structure-Based Drug Design

The molecular structure of this compound allows for modifications that can enhance its biological activity or reduce toxicity. Structure-based drug design approaches can utilize computational methods to optimize the interaction of these compounds with biological targets, improving efficacy and selectivity .

Case Study 1: Antibacterial Activity

In a comparative study involving various benzothiazine derivatives, methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl exhibited notable antibacterial activity against Staphylococcus aureus. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with bacterial targets .

Case Study 2: Anti-inflammatory Efficacy

A recent investigation assessed the anti-inflammatory properties of several benzothiazine derivatives in animal models. Methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl was shown to significantly reduce inflammation compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What synthetic routes are commonly employed to prepare benzothiazine 1,1-dioxide derivatives like this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A Gabriel-Coleman rearrangement is critical for constructing the benzothiazine core . For example, sodium saccharin derivatives react with ethyl chloroacetate under microwave or ultrasonic conditions to form intermediates, followed by ring expansion. Substituents (e.g., 2-ethylphenyl groups) are introduced via nucleophilic acyl substitution or condensation reactions . Key steps:
  • Intermediate formation : Reacting precursors under controlled temperature (e.g., water bath for 3 hours).
  • Ring expansion : Ultrasonic irradiation (20–40 kHz) accelerates rearrangement, reducing reaction time by 50% compared to conventional heating .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxy or amide protons) .
  • X-ray crystallography : Resolves stereochemistry (e.g., S-configuration at chiral centers) and validates crystal packing .
  • Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Prioritize in vitro assays:
  • Enzyme inhibition : Test against cyclooxygenase (COX) or kinases due to structural similarity to anti-inflammatory benzothiazines .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of analogous benzothiazine derivatives?

  • Methodological Answer : Variables to optimize:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
  • Catalyst loading : 5–10 mol% of K2CO3 improves amide bond formation efficiency .
  • Ultrasonic parameters : Higher frequency (40 kHz) reduces reaction time by 30% but may increase side products; balance using TLC monitoring .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes tautomeric equilibria (e.g., keto-enol shifts) .
  • DFT calculations : Compare experimental 13C NMR shifts with computed values (B3LYP/6-31G* basis set) to assign ambiguous signals .

Q. What strategies address contradictions in proposed reaction mechanisms for benzothiazine derivatives?

  • Methodological Answer :
  • Isotopic labeling : Use 18O-labeled intermediates to track oxygen migration during rearrangement .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

Q. How to design environmental fate studies for this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic degradation : Expose to UV light (254 nm) in aqueous solutions; quantify degradation products via HPLC-MS.
  • Biotic transformation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites.

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